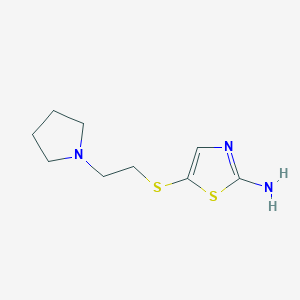
N-Phenylthiomorpholin-4-amine 1,1-dioxide
Übersicht
Beschreibung
N-Phenylthiomorpholin-4-amine 1,1-dioxide is a heterocyclic organic compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used in proteomics research and other scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylthiomorpholin-4-amine 1,1-dioxide typically involves the reaction of thiomorpholine with phenylamine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylthiomorpholin-4-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to thiomorpholine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Phenylthiomorpholin-4-amine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Phenylthiomorpholin-4-amine 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and the nature of the target. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
N-Phenylthiomorpholin-4-amine 1,1-dioxide can be compared with other similar compounds, such as:
Thiomorpholine: A simpler analog without the phenyl and dioxide groups.
Phenylthiomorpholine: Similar to this compound but lacks the dioxide functionality.
Morpholine: A related compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its combination of the phenyl and dioxide groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1,1-dioxo-N-phenyl-1,4-thiazinan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)8-6-12(7-9-15)11-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIGMFJDJJDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1385815.png)
![[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1385819.png)


![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)


![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
